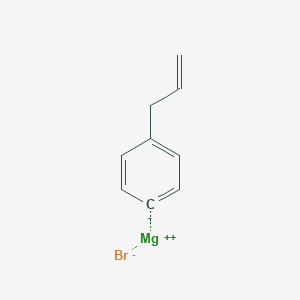

4-(2-Propen-1-yl)phenylmagnesium bromide

Beschreibung

4-(2-Propen-1-yl)phenylmagnesium bromide is a Grignard reagent characterized by a propenyl (allyl) substituent at the para position of the benzene ring. Grignard reagents of this class are widely used in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to electrophilic substrates such as carbonyl compounds, nitriles, and halides . The propenyl group introduces steric and electronic effects distinct from other aryl-substituted Grignard reagents, influencing reactivity and selectivity in cross-coupling reactions.

Eigenschaften

IUPAC Name |

magnesium;prop-2-enylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2,4-5,7-8H,1,6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFIMQLMQJYVPI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2-Propen-1-yl)phenylmagnesium bromide is synthesized through the reaction of 4-(2-Propen-1-yl)bromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium metal .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Propen-1-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Halides: Alkyl halides.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Anhydrous THF, diethyl ether.

Major Products

Alcohols: From nucleophilic addition to carbonyl compounds.

New Carbon-Carbon Bonds: From substitution and coupling reactions.

Wissenschaftliche Forschungsanwendungen

4-(2-Propen-1-yl)phenylmagnesium bromide is widely used in various scientific research fields:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: It is employed in the modification of biomolecules for research purposes.

Medicine: It is used in the synthesis of drug intermediates.

Industry: It is used in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(2-Propen-1-yl)phenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound makes the carbon atom adjacent to it highly nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

Substituents on the aryl ring of Grignard reagents significantly alter their reactivity:

| Compound | Substituent | Electronic Effect | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(2-Propen-1-yl)phenylmagnesium bromide | Allyl (CH₂CH=CH₂) | Electron-donating (resonance) | ~243.3 (estimated) |

| Phenylmagnesium bromide | H | Neutral | 181.32 |

| 4-Trifluoromethylphenylmagnesium bromide | CF₃ | Strongly electron-withdrawing | 245.43 |

| 4-Methoxyphenylmagnesium bromide | OCH₃ | Electron-donating | 213.51 |

| 4-Tert-butylphenylmagnesium bromide | C(CH₃)₃ | Steric hindrance | 237.42 |

Key Observations :

Reactivity in Cross-Coupling Reactions

Grignard reagents participate in Kumada, Negishi, and Suzuki-Miyaura couplings. Below is a comparison of yields for substituted phenylmagnesium bromides in representative reactions:

Analysis :

- Electron-donating groups (e.g., N,N-dimethylamino, methoxy) improve yields in couplings with electron-deficient substrates (e.g., chloroquinoline) by enhancing nucleophilicity .

- The allyl group in this compound is expected to show similar trends, though steric effects from the propenyl chain may reduce yields in hindered systems compared to smaller substituents like methoxy.

Stability and Handling

Grignard reagents are moisture-sensitive, but substituents influence stability:

- 4-Trifluoromethylphenylmagnesium bromide : The electron-withdrawing CF₃ group reduces reactivity, enhancing stability in THF solutions .

- 4-Methoxyphenylmagnesium bromide : Electron-donating groups increase sensitivity to moisture, requiring stricter inert conditions .

- This compound : The allyl group’s moderate electron donation may result in intermediate stability, comparable to phenylmagnesium bromide. However, the unsaturated bond could introduce susceptibility to side reactions (e.g., polymerization) if stored improperly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.